2-Ethyl-1-methylcyclopentan-1-amine hydrochloride
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Overview
Description
2-Ethyl-1-methylcyclopentan-1-amine hydrochloride is a chemical compound with the CAS Number: 2089255-94-5 . It is a powder in physical form . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H17N.ClH/c1-3-7-5-4-6-8 (7,2)9;/h7H,3-6,9H2,1-2H3;1H .
Molecular Structure Analysis
The molecular weight of this compound is 163.69 . The InChI key for this compound is WHKXLTKNHXYGMH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 163.69 . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Genotoxic Impurity Control in Drug Synthesis
Research has identified the formation of genotoxins like ethyl chloride (EtCl) and methyl chloride (MeCl) during the preparation of hydrochloride salts of tertiary amines in solutions containing ethanol and methanol. This study emphasizes the importance of controlling genotoxic impurities in the synthesis of drug compounds, including those similar to 2-ethyl-1-methylcyclopentan-1-amine hydrochloride. Techniques such as conducting reactions at lower temperatures have been shown to minimize these impurities, ensuring safer pharmaceutical products (Yang et al., 2009).
Synthesis of Medical Intermediates
In another study, the synthesis of medical intermediates from ethyl lactate and halogenated hydrocarbons, including derivatives similar to this compound, was explored. This research contributes to the field by providing new methods for creating valuable intermediates for pharmaceutical applications. The synthesized compounds were characterized using spectral data, highlighting the potential of these methods in medicinal chemistry (Zhang Ping-rong, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-ethyl-1-methylcyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7-5-4-6-8(7,2)9;/h7H,3-6,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKXLTKNHXYGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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